molecular formula C2H4N2 B14265607 Ethane-1,2-diimine CAS No. 151599-46-1

Ethane-1,2-diimine

Cat. No.: B14265607
CAS No.: 151599-46-1
M. Wt: 56.07 g/mol
InChI Key: KYMVBVBRCRFHIE-UHFFFAOYSA-N
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Description

Ethane-1,2-diimine, with the molecular formula C₂H₄N₂, is an organic compound characterized by two imine (R–C=N–R') functional groups . It is part of the α-diimine (or 1,4-diazabutadiene) family, which serves as a fundamental building block in advanced chemical research . Its primary research value lies in its role as a versatile bidentate ligand in coordination chemistry. Substituted derivatives of this compound are particularly important in the development of post-metallocene catalysts, which are used for the polymerization of alkenes . Furthermore, this compound acts as a key precursor for the synthesis of other complex organic molecules, including N-heterocyclic carbene (NHC) ligands through condensation with formaldehyde . Reduction of the diimine group also provides a route to synthesize diamines . The compound is related to riot control agents, highlighting the importance of its functional group reactivity . This product is intended for Research Use Only and is not for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate precautions, as a full safety data sheet was not located in the search results.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

151599-46-1

Molecular Formula

C2H4N2

Molecular Weight

56.07 g/mol

IUPAC Name

ethane-1,2-diimine

InChI

InChI=1S/C2H4N2/c3-1-2-4/h1-4H

InChI Key

KYMVBVBRCRFHIE-UHFFFAOYSA-N

Canonical SMILES

C(=N)C=N

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of Ethane 1,2 Diimine and Its Derivatives

Direct Condensation Reactions for Ethane-1,2-diimine Synthesis

The most traditional and widely utilized method for synthesizing 1,2-diimines is the direct condensation reaction. thieme-connect.deresearchgate.net This approach typically involves the reaction of a 1,2-dicarbonyl compound, such as glyoxal (B1671930) or butane-2,3-dione, with two equivalents of a primary amine. thieme-connect.de The reaction is versatile, allowing for the preparation of a wide range of N,N′-diaryl and N,N′-dialkyl 1,2-diimines. thieme-connect.dersc.org

The simplicity of this method is one of its key advantages, often requiring straightforward reaction setups. thieme-connect.de For instance, various N,N'-bis(substituted-phenyl)ethane-1,2-diimines have been successfully synthesized by reacting glyoxal with the corresponding substituted anilines. rsc.org To enhance reaction efficiency and embrace green chemistry principles, modifications to this classic procedure have been developed. One such innovation involves an ultrasound-mediated condensation conducted under solvent-free conditions, which features mild reaction conditions and short reaction times, affording the products in high yield at room temperature. thieme-connect.de In many cases, the condensation is facilitated by the use of an acid catalyst to promote the formation of the imine bonds. acs.orgrsc.org

Synthesis of Substituted Ethane-1,2-diimines (Schiff Bases)

The functional versatility of this compound ligands stems from the ability to readily introduce a wide array of substituents onto their core structure. These modifications allow for the fine-tuning of steric and electronic properties, which is crucial for their application in catalysis and materials science. nih.gov

Alkyl and Aryl Substituted Derivatives

The synthesis of substituted ethane-1,2-diimines is most commonly achieved through the condensation of an α-dicarbonyl compound with substituted primary amines. This method provides direct access to N-substituted derivatives. A variety of aryl-substituted α-diimines are routinely prepared by the acid-catalyzed condensation of amines with α-diketones. rsc.orgnih.gov

Detailed studies have reported the synthesis of numerous derivatives. For example, reacting glyoxal with anilines bearing bulky substituents like 2,6-diisopropylphenyl or 2,4,6-tri-tert-butylphenyl yields the corresponding sterically hindered N,N'-diaryl ethane-1,2-diimines. rsc.org Similarly, N-alkyl derivatives can be prepared. The synthesis of (2R,2′R)-N,N′-(1E,2E)-Ethane-1,2-diylidenebis(3,3-dimethylbutan-2-amine) is a notable example of an N-alkyl substituted diimine. acs.org

Beyond substitution on the nitrogen atoms, the carbon backbone of the diimine can also be modified. This is typically achieved by starting with a substituted α-dicarbonyl compound. Several Schiff bases have been prepared by the condensation of various methyl ketones with 1,2-ethylenediamine, leading to N,N′-Bis(1-substituted-ethylidene)-ethane-1,2-diamines. researchgate.net

The following table summarizes the synthesis of various substituted this compound derivatives via condensation reactions.

Product NameAmine ReactantDicarbonyl ReactantYieldReference
(E,E)-N¹,N²-bis(mesityl)this compoundMesitylamineGlyoxal31% rsc.org
(E,E)-N¹,N²-bis(4-(tert-butyl)phenyl)this compound4-tert-butylanilineGlyoxal53% rsc.org
(E,E)-N¹,N²-bis(2,6-diisopropylphenyl)this compound2,6-diisopropylaniline (B50358)Glyoxal49% rsc.org
(E,E)-N¹,N²-bis(4-methoxyphenyl)this compound4-methoxyanilineGlyoxal76% rsc.org
N,N′-Bis(1-(thiophen-2-yl)ethylidene)ethane-1,2-diamineEthane-1,2-diamine2-Acetylthiophene84% researchgate.net
N,N′-Bis(1-(4-bromophenyl)ethylidene)ethane-1,2-diamineEthane-1,2-diamine1-(4-bromophenyl)ethan-1-one82% researchgate.net

Stereoselective Synthesis of Chiral this compound Ligands

The demand for enantiomerically pure compounds in pharmaceutical and materials science has driven the development of stereoselective methods for synthesizing chiral α-diimine ligands. These ligands are crucial in asymmetric catalysis.

One successful strategy involves the use of chiral precursors. For instance, a novel C₂-symmetric chiral diimine was synthesized through the reaction of 8-quinoline carbaldehyde with the commercially available chiral diamine, (1R,2R)-bis(ortho-hydroxyphenyl)ethane diamine. This reaction proceeds via a stereoselective diaza-Cope rearrangement to yield the diastereo- and enantiomerically pure product in high yield (95%). mdpi.com

Another approach utilizes chiral α-dicarbonyl compounds or their equivalents. The condensation of a chiral hydroxyketone derived from α-pinene with ethane-1,2-diamine has been used to produce chiral diimines. academie-sciences.fr The reduction of these diimines was reported to be stereoselective, implying a stereocontrolled synthesis of the diimine precursor itself. academie-sciences.fr

Furthermore, high stereoselectivity has been achieved in the synthesis of (E-s-trans-E)-α-diimines starting from chiral primary amines. The reaction of glyoxal with chiral amines like (R)-3,3-dimethylbutan-2-amine results in the formation of the corresponding chiral diimine with total retention of the starting configuration. acs.org These methods demonstrate that by carefully selecting chiral starting materials, either the amine or the carbonyl component, specific stereoisomers of α-diimine ligands can be accessed with high fidelity.

Advanced Synthetic Approaches for α-Diimine Ligands

While condensation reactions are the workhorse for α-diimine synthesis, advanced methodologies have been developed to access structures that are difficult to prepare via traditional routes, particularly those with specific electronic properties or substitution patterns.

Metal-Mediated Coupling Reactions (e.g., Copper Iodide-Mediated Stille-Type Coupling)

A powerful advanced method for synthesizing aryl-substituted α-diimines is a copper iodide-mediated Stille-type coupling reaction. osti.govacs.org This technique is particularly useful for preparing α-diimines with electron-deficient backbones, which are challenging to synthesize via other methods. osti.gov The reaction involves the coupling of bis(imidoyl chlorides) with organostannanes (arylstannanes). osti.govosti.gov

The process is operationally simple, proceeding in commercial-grade N,N-dimethylformamide (DMF) at a moderate temperature of 70 °C. acs.orgosti.gov A key advantage of this method is that it does not require any additional ligands or bases, relying solely on copper(I) iodide as the mediator. osti.gov The methodology has proven successful for coupling various polyfluoro- or chloro-substituted aryl stannanes, yielding the desired α-diimine products in moderate to good yields. osti.govosti.gov The use of copper(I) salts in conjunction with a palladium catalyst is a known strategy to enhance the efficiency of Stille couplings, and this copper-mediated variant provides a focused and effective route to α-diimines. organic-chemistry.org

The scope of this copper-mediated coupling is demonstrated in the table below, showcasing the synthesis of various N,N′-Dimesityl-1,2-bis(polyhaloaryl)ethane-1,2-diimines.

Aryl Stannane Coupling PartnerProductYieldReference
Tributyl(2,3,4,5,6-pentafluorophenyl)stannaneN,N′-Dimesityl-1,2-bis(pentafluorophenyl)this compound70% osti.gov
Tributyl(2,3,4,6-tetrafluorophenyl)stannaneN,N′-Dimesityl-1,2-bis(2,3,4,6-tetrafluorophenyl)this compound61% osti.gov
Tributyl(2,3,5,6-tetrafluorophenyl)stannaneN,N′-Dimesityl-1,2-bis(2,3,5,6-tetrafluorophenyl)this compound65% osti.gov
Tributyl(2,4,6-trifluorophenyl)stannaneN,N′-Dimesityl-1,2-bis(2,4,6-trifluorophenyl)this compound55% osti.gov
Tributyl(2,6-difluorophenyl)stannaneN,N′-Dimesityl-1,2-bis(2,6-difluorophenyl)this compound45% osti.gov
Tributyl(pentafluorophenyl)stannaneN,N′-Bis(2,6-diisopropylphenyl)-1,2-bis(pentafluorophenyl)this compound76% osti.gov

Generation of this compound from Chemical Precursors

Beyond direct synthesis, this compound can be generated as a key, often transient, intermediate from specific chemical precursors. Theoretical studies on the reaction of glyoxal with ammonia (B1221849) in aqueous solution, a process relevant to atmospheric chemistry, propose the formation of ethanediimine as a crucial intermediate. researchgate.netrsc.org In these models, a detailed mechanism for the formation of key intermediates, including ethanediimine, diaminoethanediol, and aminoethanetriol, is proposed to explain the cyclization to form imidazole (B134444) and its derivatives. rsc.org The potential energy surface for these transformations has been constructed, although it is noted that imine concentrations may be low due to high energy barriers for their formation under these specific conditions. researchgate.net

In a different context, the core structural motif of this compound has been generated using elements other than carbon and nitrogen. Researchers have successfully synthesized heavy analogues of this compound featuring a –Sb=Si–Si=Sb– unsaturated backbone. acs.orgresearchgate.net These compounds are prepared through the reduction of precursor molecules like L─(Cl)Si═Sb─Tip (where L is an amidinato ligand and Tip is 2,4,6-triisopropylphenyl). researchgate.net While composed of silicon and antimony, these molecules are considered isoelectronic to this compound, demonstrating an advanced approach to generating this fundamental bonding arrangement from entirely different chemical precursors. acs.orgresearchgate.net

Photochemical and Thermochemical Routes (e.g., from 1,2-diazidoethane)

The generation of this compound, the simplest diimine, has been successfully demonstrated through the photochemical decomposition of a suitable precursor. researchgate.net Researchers have reported the formation of 1,2-diiminoethane via the UV irradiation of 1,2-diazidoethane (B1593744) isolated in a cryogenic matrix. researchgate.net This process involves the extrusion of molecular nitrogen (N₂) from the diazide compound upon exposure to ultraviolet light at extremely low temperatures (3 K) in solid argon. researchgate.net

This photochemical method allows for the spectroscopic characterization of the elusive diimine. Studies have identified three distinct conformers of 1,2-diiminoethane which can be photochemically interconverted. researchgate.net The formation of this compound through this route is significant as it is considered a key intermediate in the synthesis of N-heterocyclic compounds like imidazoles. researchgate.net

Synthesis of Heavy Analogues of this compound

The concept of this compound has been extended to its "heavy analogues," where carbon and/or nitrogen atoms are replaced by heavier elements from groups 14 and 15 of the periodic table. These compounds are of fundamental interest for understanding chemical bonding beyond the second row.

Isoelectronic Analogues featuring Main Group Elements (e.g., Silicon and Antimony)

A significant breakthrough has been the synthesis of stable compounds containing a –Sb=Si–Si=Sb– unsaturated backbone, which are direct heavy analogues of the conjugated π-system in this compound. acs.org These molecules are isoelectronic to this compound, meaning they possess the same number of valence electrons. nih.gov

The synthetic approach involves the reduction of an antimony dihalide (R-SbCl₂) with potassium graphite (B72142) (KC₈) in the presence of an amidinato-stabilized silylene chloride. acs.orgnih.gov This initially yields a pseudo-silastibene of the type L(Cl)Si=Sb-R, which can be considered a heavy analogue of an imine. researchgate.net A subsequent reduction of this intermediate with KC₈ leads to a dimerization reaction, forming the target R-Sb=LSi-LSi=Sb-R structure. acs.orgresearchgate.net

Quantum mechanical studies and solid-state structure analyses confirm the nature of these compounds. acs.orgresearchgate.net They feature a delocalized pseudo-π molecular orbital system arising from hyperconjugative interactions between the antimony (Sb) lone pair and the silicon-nitrogen (Si-N) σ* molecular orbital. researchgate.netresearchgate.net While the extent of delocalization is less than in classical π-conjugated systems, these bis(pseudo-silapnictene)s are formally considered heavier analogues of this compound. researchgate.net

Table 1: Synthesis of Silicon-Antimony Analogues Isoelectronic to this compound

Precursor 1 Precursor 2 Reducing Agent Product Reference
Antimony Dihalide (R-SbCl₂) Silylene Chloride (LSiCl) KC₈ L(Cl)Si=Sb-R acs.orgnih.gov

Synthetic Strategies for Polymer-Bound this compound Precursors

The α-diimine ligand framework, a structural isomer of this compound, is a cornerstone of late-transition metal polymerization catalysis. Synthesizing these ligands onto polymer supports creates heterogeneous catalysts with significant advantages, including improved stability and ease of separation from the polymer product.

A key strategy involves designing a crosslinked α-diimine ligand network. rsc.org One approach begins with the synthesis of a tetra-aniline molecule, for example, through the Friedel-Crafts alkylation of 2,6-diisopropylaniline with terephthaldehyde. rsc.org This tetra-aniline serves as a multifunctional core. Subsequent condensation with a diketone, such as benzil, under acidic conditions yields a crosslinked α-diimine ligand network. nih.gov

This polymeric ligand can then be metalated, for instance with NiBr₂(dme), to afford a multinuclear heterogeneous pre-catalyst. rsc.org These polymer-supported systems have demonstrated distinct differences from their homogeneous counterparts in ethylene (B1197577) polymerization, leading to polymers with higher crystallinity and molecular weight. rsc.org The immobilization of the catalyst on a polymer support reduces the tendency for chain-walking, a common mechanism in homogeneous α-diimine nickel catalysts. rsc.org

Table 2: Example Synthesis of a Polymer-Bound α-Diimine Ligand

Step Reactant 1 Reactant 2 Product Purpose Reference
1 2,6-diisopropylaniline Terephthaldehyde Tetra-aniline molecule Forms the crosslinking core rsc.org
2 Tetra-aniline molecule Benzil Crosslinked α-diimine ligand Creates the polymeric ligand network nih.gov

Structural Characterization and Conformational Analysis of Ethane 1,2 Diimine Compounds

X-ray Crystallographic Investigations

X-ray crystallography provides definitive insights into the three-dimensional structure of molecules in the solid state. For ethane-1,2-diimine derivatives, this technique has been instrumental in determining their molecular conformations, isomerism, and the nuances of their bonding and intermolecular interactions.

Solid-State Molecular Conformations and Isomerism (e.g., E/Z Configuration)

In the solid state, this compound derivatives commonly adopt a trans configuration around the central C-C bond, with the imine groups oriented in an E configuration. For instance, N,N′-bis[(E)-quinoxalin-2-ylmethylidene]ethane-1,2-diamine crystallizes with the central C-C bond situated on a crystallographic inversion centre, enforcing a trans conformation. iucr.org Similarly, 1,2-bis[(2-tert-butylphenyl)imino]ethane crystallizes with the –N=C(R)—C(R)=N– group around an inversion center, also in a trans configuration. iucr.org

The synthesis of α-diimines through the condensation of glyoxal (B1671930) with various alkyl amines has been shown to yield a single (E)-s-trans-(E) diastereomer, a finding confirmed by ¹H NMR spectroscopy and supported by X-ray crystallographic analyses. acs.org The isomerism of the C=N bond can be influenced by coordination to a metal center. For example, in [Pd(N3)2(p-diben)], where p-diben is N,N′-bis(4-dimethylaminobenzylidene)ethane-1,2-diamine, the coordination to Pd(II) causes an inversion of one of the C=N bonds. researchgate.net

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

Detailed analysis of bond parameters from X-ray crystallographic data reveals important structural features. In N,N′-bis[(E)-quinoxalin-2-ylmethylidene]ethane-1,2-diamine, the N3—C10 and N3—C9 bond lengths are 1.455 (3) Å and 1.260 (3) Å, respectively. The C10—N3—C9 and N3—C9—C8 bond angles are 117.9 (2)° and 121.5 (2)°, respectively. iucr.org In another example, (1E,1′E)-N,N′-(ethane-1,2-diyl)bis[(pyridin-2-yl)methanimine], the C7—C7 bond length is 1.516 (2) Å. Key angles include N6—C5—C4 at 122.55 (15)° and N6—C7—C7 at 111.74 (13)°. The dihedral angles C5—N6—C7—C7 and N6—C7—C7—N6 are -131.18 (14)° and 73.41 (17)°, respectively. researchgate.net

The coordination to a metal ion can alter these parameters. In [N,N′-bis(4-methylphenyl)-1,2-diphenylthis compound-κ2N,N′]dichloridopalladium(II), delocalization in the diimine core is indicated by N—C and C—C bonds that are longer and shorter, respectively, than in related non-chelating diimines. whittier.edu The N—C—C—N torsion angle in this complex is 5.3 (3)°. whittier.eduresearchgate.net

Table 1: Selected Bond Lengths in this compound Derivatives

Compound Bond Length (Å)
N,N′-bis[(E)-quinoxalin-2-ylmethylidene]ethane-1,2-diamine iucr.org N3—C10 1.455 (3)
N3—C9 1.260 (3)
(1E,1′E)-N,N′-(ethane-1,2-diyl)bis[(pyridin-2-yl)methanimine] researchgate.net C7—C7 1.516 (2)
N,N′-bis(3-tert-butyl-2-hydroxy-5-methylbenzylidene)ethane-1,2-diamine iucr.org C10—O1 1.361 (3)
C17—O2 1.361 (3)

Table 2: Selected Bond Angles in this compound Derivatives

Compound Angle Angle (°)
N,N′-bis[(E)-quinoxalin-2-ylmethylidene]ethane-1,2-diamine iucr.org C10—N3—C9 117.9 (2)
N3—C9—C8 121.5 (2)
(1E,1′E)-N,N′-(ethane-1,2-diyl)bis[(pyridin-2-yl)methanimine] researchgate.net N6—C5—C4 122.55 (15)
N6—C7—C7 111.74 (13)

Table 3: Selected Dihedral Angles in this compound Derivatives

Compound Angle Angle (°)
(1E,1′E)-N,N′-(ethane-1,2-diyl)bis[(pyridin-2-yl)methanimine] researchgate.net C5—N6—C7—C7 -131.18 (14)
N6—C7—C7—N6 73.41 (17)
[N,N′-bis(4-methylphenyl)-1,2-diphenylthis compound-κ2N,N′]dichloridopalladium(II) whittier.eduresearchgate.net N—C—C—N 5.3 (3)

Intermolecular Interactions and Supramolecular Assembly in Crystalline Structures

Intermolecular forces play a significant role in the packing of this compound derivatives in the crystal lattice. In the crystal structure of N,N′-bis[(E)-quinoxalin-2-ylmethylidene]ethane-1,2-diamine, the molecules are stabilized by intermolecular C—H⋯N interactions, which lead to the formation of a layer-like structure. iucr.org For N,N′-bis(3-tert-butyl-2-hydroxy-5-methylbenzylidene)ethane-1,2-diamine, intramolecular O—H⋯N hydrogen bonds are present, forming S(6) ring motifs. In the crystal, pairs of weak C—H⋯O hydrogen bonds link the molecules, forming inversion dimers. iucr.org Hirshfeld surface analysis of this compound revealed that H⋯H (77.5%), H⋯C/C⋯H (16%), H⋯O/O⋯H (3.1%), and H⋯N/N⋯H (1.7%) interactions are the most important for the crystal packing. iucr.org

In some cases, such as (1E,1′E)-N,N′-(ethane-1,2-diyl)bis[(pyridin-2-yl)methanimine], no significant intermolecular interactions are observed in the crystal. researchgate.net Conversely, the crystal packing of [N,N′-bis(4-methylphenyl)-1,2-diphenylthis compound-κ2N,N′]dichloridopalladium(II) methanol (B129727) monosolvate exhibits weak intermolecular hydrogen-bonding interactions involving aromatic hydrogen atoms, chlorine atoms, and intercalated methanol solvent molecules. whittier.eduresearchgate.net

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are essential for characterizing this compound compounds, providing information about their electronic structure, functional groups, and molecular environment.

Vibrational Spectroscopy (Infrared Spectroscopy)

Infrared (IR) spectroscopy is a powerful tool for identifying the characteristic functional groups in this compound derivatives. The C=N stretching vibration is a key diagnostic peak. For instance, in N,N′-Bis[1-(thiophen-2-yl)ethylidene]ethane-1,2-diamine, a characteristic C=N absorption band is observed in the IR spectrum. researchgate.net In another example, (2R,2′R)-N,N′-(1E,2E)-Ethane-1,2-diylidenebis(3,3-dimethylbutan-2-amine) shows an IR absorption at 1619 cm⁻¹ in chloroform, which is attributed to the C=N stretch. acs.org

Table 4: Characteristic Infrared Frequencies for this compound Derivatives

Compound Functional Group Wavenumber (cm⁻¹)
(2R,2′R)-N,N′-(1E,2E)-Ethane-1,2-diylidenebis(3,3-dimethylbutan-2-amine) acs.org C=N 1619

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

¹H and ¹³C NMR spectroscopy are invaluable for elucidating the structure of this compound derivatives in solution. The chemical shifts of the iminic proton (H-C=N) and the carbon of the imine group (C=N) are particularly informative.

For (E,E)-N¹,N²-bis(2,6-diethylphenyl)this compound, the ¹H NMR spectrum in CDCl₃ shows a singlet for the iminic protons at 8.00 ppm. In a series of (E,E)-N¹,N²-diaryl-ethane-1,2-diimines, the iminic proton signal appears as a singlet in the range of 8.00-8.43 ppm, depending on the substituents on the aryl rings.

The ¹³C NMR spectra also provide key structural information. For (E,E)-N¹,N²-bis(2,6-diisopropylphenyl)this compound, the iminic carbon resonates at 163.1 ppm. In (E,E)-N¹,N²-bis(4-methoxyphenyl)this compound, the iminic carbon signal is found at 159.8 ppm.

Table 5: ¹H NMR Data for Selected (E,E)-N¹,N²-diaryl-ethane-1,2-diimines in CDCl₃

Aryl Substituent H-C=N Chemical Shift (ppm)
2,6-diethylphenyl 8.00 (s)
2,6-diisopropylphenyl 8.10 (s)
2,4,6-tri-tert-butylphenyl 8.16 (s)
4-methoxyphenyl 8.43 (s)

Table 6: ¹³C NMR Data for Selected (E,E)-N¹,N²-diaryl-ethane-1,2-diimines in CDCl₃

Aryl Substituent C=N Chemical Shift (ppm)
2,6-diisopropylphenyl 163.1
4-bromo-2,6-diethylphenyl 163.1
2,4,6-tri-tert-butylphenyl 163.4
4-methoxyphenyl 159.8

Electronic Spectroscopy (UV-Vis Spectroscopy)

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is a pivotal technique for investigating the electronic structure of molecules like this compound. This method measures the absorption of UV or visible light, which excites electrons from lower to higher energy molecular orbitals. The resulting spectrum provides information about the electronic transitions within the molecule, which are closely related to its conformation and bonding characteristics.

For this compound, a simple yet reactive α-diimine, obtaining electronic spectra requires specialized techniques due to its instability. Researchers have successfully characterized its UV-Vis absorption by generating the molecule in a cryogenic argon matrix. rsc.org The electronic transitions are highly dependent on the specific conformer of the diimine. Theoretical calculations, such as those using Time-Dependent Density Functional Theory (TD-DFT), are crucial for assigning the observed absorption bands to specific electronic transitions within different geometric isomers. rsc.org

Detailed research has identified three key conformers: anti-(E,E), anti-(E,Z), and anti-(Z,Z). The calculated UV-Vis transitions for these conformers provide a basis for interpreting experimental spectra. For instance, after generating this compound through the photolysis of 1,2-diazidoethane (B1593744), the initial spectrum shows broad absorption bands that align well with the calculated transitions for the anti-(E,E) and anti-(E,Z) conformers. rsc.org Subsequent irradiation with specific wavelengths can induce photochemical interconversion between these conformers, leading to observable changes in the spectrum, such as the appearance of new absorption bands corresponding to the anti-(Z,Z) conformer. rsc.org

The primary electronic transitions observed are typically π → π* and n → π* transitions associated with the C=N double bonds. The high-energy absorption bands are generally assigned to π → π* transitions, while the lower-energy, weaker absorptions are characteristic of n → π* transitions.

Table 1: Calculated and Experimental UV-Vis Absorption Data for this compound Conformers This table summarizes the calculated electronic transitions for the three primary conformers of this compound and the corresponding experimentally observed absorption maxima.

ConformerCalculated Transition (λmax, nm)Oscillator Strength (f)Experimental Observation (λmax, nm)Reference
anti-(E,E)-2 2900.0017Broad absorption around 257 nm (initial mixture with anti-(E,Z)-2) rsc.org
1850.403- rsc.org
anti-(E,Z)-2 3010.0005Broad absorption around 257 nm (initial mixture with anti-(E,E)-2) rsc.org
2600.0046- rsc.org
1910.0198- rsc.org
1850.439- rsc.org
anti-(Z,Z)-2 3200.0051Increasing absorption at 317 nm after further irradiation rsc.org
1890.0838- rsc.org

Mass Spectrometry for Molecular Identification

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. savemyexams.comnih.gov For the molecular identification of this compound, mass spectrometry provides definitive evidence of its formation and can help elucidate its structure through fragmentation analysis. savemyexams.com

In a typical mass spectrometry experiment, molecules are ionized, often by electron impact, which removes an electron to form a positively charged molecular ion ([M]⁺). savemyexams.com The m/z value of this molecular ion corresponds to the molecular weight of the compound. For this compound (C₂H₄N₂), the calculated molecular weight is approximately 56.04 g/mol , so its molecular ion peak would be expected at an m/z of 56.

The high-energy ionization process can cause the molecular ion to break apart into smaller, charged fragments. libretexts.org The pattern of these fragment ions is unique to a specific molecule and serves as a "fingerprint" for identification. While detailed fragmentation data for the parent this compound is not widely published due to its transient nature, analysis of related reaction products confirms its presence. For example, Gas Chromatography-Mass Spectrometry (GC-MS) has been used to identify imidazole (B134444) and its derivatives as products formed from the self-condensation of this compound in aqueous solutions, indirectly confirming the diimine as a key intermediate. rsc.org

Table 2: Predicted Mass Spectrometry Data for this compound This table outlines the expected mass-to-charge ratios for the molecular ion and potential fragment ions of this compound based on its chemical structure.

IonFormulaPredicted m/zNotes
Molecular Ion [C₂H₄N₂]⁺56Represents the intact ionized molecule.
Fragment Ion [CHN₂]⁺41Loss of a methyl radical (•CH₃).
Fragment Ion [C₂H₃N]⁺41Loss of an imine radical (•NH).
Fragment Ion [HCNH]⁺28Cleavage of the central C-C bond.

Cryogenic Matrix Isolation Spectroscopy for Transient Species

Cryogenic matrix isolation is an experimental technique designed to study transient, unstable, or highly reactive species like this compound. ustc.edu.cn The method involves trapping the molecule of interest within a solid, inert matrix (such as solid argon) at extremely low temperatures, typically just a few Kelvin. ustc.edu.cnrsc.org This inert environment prevents the reactive molecules from decomposing or reacting with each other, allowing for detailed spectroscopic characterization. ustc.edu.cn

The study of this compound has greatly benefited from this technique. Researchers generate the diimine in situ by the UV irradiation of a precursor molecule, 1,2-diazidoethane, which is co-deposited with argon gas onto a cryogenic window at 3 K. rsc.orgrsc.org The UV light causes the diazide to extrude molecular nitrogen (N₂), forming the transient this compound.

Once isolated in the argon matrix, the diimine can be studied using various spectroscopic methods, including infrared (IR) and UV-Vis spectroscopy. rsc.orgresearcher.life This approach has provided the first direct spectroscopic evidence for the existence of this compound and has enabled the characterization of its different conformers. rsc.orgrsc.org By irradiating the matrix-isolated sample with different wavelengths of light, scientists can induce and observe the photochemical interconversion between the anti-(E,E), anti-(E,Z), and anti-(Z,Z) conformers, providing deep insight into the molecule's structural dynamics and potential energy surface. rsc.org All experimental findings from these cryogenic studies are strongly supported by computational calculations. rsc.org

Theoretical and Computational Chemistry Studies on Ethane 1,2 Diimine

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in modeling the behavior of ethane-1,2-diimine. DFT provides a balance between computational cost and accuracy, making it suitable for exploring electronic structure, bonding, and conformational energetics. researchgate.net Studies on related diimine systems and heavier analogues provide a framework for understanding the fundamental properties of the parent molecule. researchgate.netnih.gov

The electronic structure of this compound is central to its chemical character. Computational studies on isoelectronic and heavier analogues, such as bis(pseudo-silapnictene), reveal significant insights into the molecular orbitals (MOs) and their interactions. researchgate.netresearchgate.net In these systems, which serve as models for this compound, quantum mechanical calculations show the presence of delocalized pseudo-π molecular orbitals that arise from complex orbital interactions. nih.gov

Visual inspection of the molecular orbitals in these related compounds indicates that the π-type lone pairs on the nitrogen (or heavier pnictogen) atoms are more delocalized than the σ-type lone pairs, primarily through hyperconjugative interactions. researchgate.net This delocalization across the molecule's core skeleton is a key feature of its electronic structure. researchgate.net In diimine-iron complexes, a related class of compounds, the electronic ground state and molecular geometry have been shown to be highly dependent on the substituents attached to the diimine ligand, which can cause significant distortions from planarity and even induce spin crossover behavior. acs.orgosti.gov

FeatureDescriptionGoverning Interaction
Delocalized OrbitalsPseudo-π molecular orbitals extend over the N=C-C=N skeleton. nih.govHyperconjugative Interactions
Lone Pair CharacterNitrogen atoms possess both σ- and π-type lone pairs. researchgate.netHybridization and Molecular Geometry
Substituent EffectsElectronic ground state and planarity are sensitive to N-substituents. osti.govSteric and Electronic Tuning

The bonding in this compound and its analogues is more complex than a simple alternating double and single bond structure suggests. DFT studies on heavier analogues have identified the presence of "pseudo-π-bonds". researchgate.netresearchgate.net These are not classical π-bonds but are formed through hyperconjugative interactions. nih.gov Specifically, this involves the donation of a π-type lone pair from a nitrogen (or a heavier group 15 element) into an adjacent antibonding sigma orbital (σ*). researchgate.netnih.gov

This hyperconjugation leads to a stabilization of the lone pairs and the formation of delocalized pseudo-π molecular orbitals over the central skeleton. nih.govresearchgate.net The strength of these pseudo-π-bonds has been shown to decrease as the group-15 element becomes heavier (from nitrogen to bismuth). researchgate.net Proton affinity studies on these model systems indicate that the pseudo-π-bond resulting from hyperconjugation is highly reactive. researchgate.netnih.gov This suggests that the corresponding regions in this compound would also be susceptible to electrophilic attack.

Conformational analysis involves studying the different spatial arrangements of atoms that result from rotation around single bonds. While direct studies on this compound are not prevalent, the principles can be understood by analogy to ethane (B1197151). orgoreview.com For ethane, rotation about the C-C single bond leads to two primary conformations: staggered and eclipsed. libretexts.org The staggered conformation, where the hydrogen atoms on adjacent carbons are maximally separated, is lower in energy and therefore more stable. libretexts.org The eclipsed conformation, where they are aligned, is higher in energy due to torsional strain from electrostatic repulsion. libretexts.org The energy difference is about 3 kcal/mol (12 kJ/mol). libretexts.org

For this compound, rotation occurs around the central C-C single bond. The key conformations would be:

s-trans (staggered): The two C=N bonds are on opposite sides of the C-C bond, resulting in a planar or near-planar structure. This is generally the most stable conformation, minimizing steric hindrance between the imine groups.

s-cis (eclipsed): The two C=N bonds are on the same side of the C-C bond. This conformation is higher in energy due to steric repulsion and electrostatic interactions between the nitrogen lone pairs and imine π-bonds.

Gauche: Intermediate conformations between s-trans and s-cis.

The energy barrier for rotation in this compound would be different from ethane due to the influence of the π-systems of the imine groups. The preference for planarity to maximize conjugation would introduce additional factors into the energetic profile.

ConformationDihedral Angle (N=C-C=N)Relative EnergyKey Feature
s-trans (Anti-periplanar)~180°Lowest (Most Stable)Minimizes steric hindrance; potentially planar.
Gauche (Synclinal)~60°IntermediateNon-planar arrangement.
s-cis (Syn-periplanar)~0°Highest (Least Stable)Maximizes steric and electronic repulsion. libretexts.org

Investigation of Chemical Bonding Characteristics (e.g., Pseudo-π-Bonds, Hyperconjugative Interactions)

Computational Studies of Reaction Mechanisms

Computational chemistry is a vital tool for mapping the pathways of chemical reactions, identifying transition states, and calculating activation energies. While specific studies on this compound are limited, research on complexes containing diimine ligands provides significant insight into the mechanistic roles these structures can play.

DFT calculations have been used to study the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction involving diimine ligands. rsc.org These studies indicate the reaction proceeds via a stepwise mechanism, and they can differentiate between mononuclear and binuclear pathways, finding the binuclear route to be energetically favorable for most diimine ligands. rsc.org Similarly, the mechanism for the Heck reaction catalyzed by palladium-diimine complexes has been investigated using DFT, exploring the barriers for migratory insertion and β-hydride elimination. researchgate.net

Other computational studies have elucidated the bimolecular reductive elimination of ethane from pyridine(diimine) iron methyl complexes. acs.org These combined kinetic, structural, and computational approaches have revealed how steric and electronic features of the diimine ligand control the reaction pathway and activation of the precatalyst. acs.org The general methodology for analyzing such reaction mechanisms often involves the United Reaction Valley Approach (URVA), which partitions a reaction path into distinct phases like reactant preparation, chemical transformation at the transition state, and product adjustment. smu.edu

Predictive Modeling and Design of Novel this compound Based Systems

Computational modeling is increasingly used not just to understand existing molecules but also to predict the properties of new ones and guide their synthesis for specific applications, particularly in catalysis.

Machine learning models and DFT are being combined to design new catalysts based on diimine and related heteroatomic ligand structures. google.com These models can predict catalyst activity, purity, and selectivity for reactions like ethylene (B1197577) oligomerization by analyzing the properties of ground state and transition state structures. google.com For instance, artificial neural networks (ANNs) have been applied to predict the performance of combinatorial catalysts for processes like the oxidative dehydrogenation of ethane. researchgate.net

Theoretical studies on organometallic nickel catalysts bearing diimine ligands have been used to model ethylene polymerization. acs.org DFT calculations can determine the favorability of different pathways for chain propagation and termination, providing mechanistic insights that are crucial for designing more efficient catalysts. acs.org By calculating reaction barriers for different mechanistic possibilities, such as β-hydrogen elimination versus β-hydrogen transfer, researchers can predict the behavior of a catalyst before it is synthesized. acs.org These predictive approaches, including quantitative structure-activity relationship (QSAR) models, are powerful tools for accelerating the discovery and optimization of novel functional molecules based on the this compound scaffold. acs.org

Coordination Chemistry of Ethane 1,2 Diimine Ligands with Metal Centers

Chelation Behavior and Ligand Design Principles

The chelation of ethane-1,2-diimine ligands to a metal center is a key feature of their coordination chemistry. This process involves the formation of two coordinate bonds between the nitrogen atoms of the ligand and the metal ion, resulting in a stable cyclic structure. The stability of these complexes is enhanced by the chelate effect, a thermodynamic principle that favors the formation of cyclic complexes over their acyclic analogues.

Bidentate N,N′-Chelating Ligands (Diazabutadiene (DAD) and Schiff Base Ligands)

This compound itself is the simplest form of a 1,4-diazabutadiene (DAD) ligand. These ligands are characterized by the N=C-C=N backbone and are known to be flexible, with strong σ-donor and π-acceptor properties. uu.nl This allows them to bind to metal centers in various ways, acting as 2e, 4e, 6e, or even 8e donor ligands. uu.nl In their most common bidentate N,N'-chelating mode, they form a stable five-membered ring with the metal. infinitylearn.comdoubtnut.comatamanchemicals.comshaalaa.com

Schiff base ligands derived from the condensation of ethane-1,2-diamine with aldehydes or ketones are another important class of N,N'-chelating ligands. researchgate.netimist.mawikipedia.org These reactions are often straightforward, yielding ligands with tunable steric and electronic properties by varying the substituents on the aldehyde or ketone precursor. researchgate.netimist.ma For instance, the condensation of ethane-1,2-diamine with picolinaldehyde produces a V-shaped Schiff base ligand. imist.ma Similarly, reaction with acetophenone (B1666503) yields N,N′-bis(1-phenylethylidene)ethane-1,2-diamine. researchgate.net These Schiff base ligands readily form complexes with a variety of transition metals. researchgate.netjournalajacr.com

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound-based ligands is typically achieved through the reaction of a metal salt with the pre-synthesized ligand in a suitable solvent. researchgate.netimist.manih.gov In some cases, the complex can be formed in situ by reacting the metal precursor, the diamine, and an aldehyde or ketone. Characterization of these complexes relies on a combination of spectroscopic techniques (IR, UV-Vis, NMR) and single-crystal X-ray diffraction to determine their structure and bonding. researchgate.netimist.manih.govresearchgate.netscielo.brscielo.br

Complexes with Transition Metals (e.g., Cr(II), Co(II), Ni(II), Cu(I), Pd(II), Re(I), Fe(III), Rh(III), Yb(III))

A wide array of transition metal complexes featuring this compound and its derivatives have been synthesized and studied.

Chromium(II): Reaction of CrCl₂(THF)₂ with N,N′-bis(2,6-diisopropylphenyl)this compound yields a dinuclear complex where two Cr(II) centers are bridged by three chloride ions. nih.gov Another Cr(II) complex, [CrCl₂(CH₃CN)₂(C₂₆H₃₆N₂)]·CH₃CN, has been synthesized and shown to have a distorted octahedral geometry. researchgate.net The reaction of chromium hexacarbonyl with N,N'-(ethane-1,2-diylidene)bis(2,4,6-trimethylaniline) produces an intensely colored blue-black complex, [Cr(CO)₄(C₂₀H₂₄N₂)]. nih.gov

Cobalt(II) and Nickel(II): Complexes of Co(II) and Ni(II) with the Schiff base ligand N,N′-bis(1-phenylethylidene)ethane-1,2-diamine have been prepared and characterized. researchgate.net These complexes, along with their Cu(II), Pb(II), and Cd(II) analogues, were found to have octahedral geometries. researchgate.net

Copper(I): While many examples exist for Cu(II), Cu(I) complexes are also known. The specific examples for this compound itself are less common in the provided context, but related diimine ligands form stable complexes.

Palladium(II): Palladium(II) complexes with α-diimine ligands have been developed for applications in catalysis, such as the Suzuki-Miyaura cross-coupling reaction. nih.gov

Rhenium(I): Four new Re(I) tricarbonyl-diimine complexes have been prepared by reacting Re(CO)₅Cl with N,N′-bis(substituted benzylidene)ethane-1,2-diamine Schiff base ligands. researchgate.net These complexes exhibit a distorted octahedral geometry with facial coordination of the three carbonyl ligands. researchgate.net

Iron(III): Iron(III) complexes with related N,O-ligands derived from diamines are of interest as models for biological systems. researchgate.net

Silver(I): A novel silver(I) complex, [Ag(nca₂en)(BPh₄)], containing N,N'-bis[3-(2-nitrophenyl)allylidene]ethane-1,2-diamine (nca₂en) has been synthesized. scielo.brscielo.br This complex displays a distorted tetrahedral geometry. scielo.brscielo.br

Coordination Geometries and Electronic Features of Metal Centers

The coordination geometry around the metal center in this compound complexes is influenced by the metal ion's identity, its oxidation state, and the steric and electronic properties of the ligand.

Common geometries include:

Octahedral: This is a frequent coordination geometry, observed in complexes such as [CrCl₂(CH₃CN)₂(C₂₆H₃₆N₂)]·CH₃CN and Co(II) and Ni(II) complexes with N,N′-bis(1-phenylethylidene)ethane-1,2-diamine. researchgate.netresearchgate.net In dinuclear chromium(II) complexes, each chromium center can adopt a distorted octahedral geometry. nih.gov Rhenium(I) complexes with Schiff base ligands also show a distorted octahedral arrangement. researchgate.net

Tetrahedral: A distorted tetrahedral geometry is found in the silver(I) complex [Ag(nca₂en)(BPh₄)]. scielo.brscielo.br

Square-Planar: This geometry is common for d⁸ metal ions like Ni(II), Pd(II), and Pt(II). acs.org

The electronic features of these complexes are often characterized by metal-to-ligand charge transfer (MLCT) bands in their UV-Vis spectra. For example, the intense color of [Cr(CO)₄(C₂₀H₂₄N₂)] is attributed to an MLCT transition. nih.gov The electronic structure can be complex due to the redox-active nature of diimine ligands, which can exist in neutral, radical anionic, or dianionic forms. acs.org

Redox Properties and Electrochemical Behavior of this compound Metal Complexes

The ability of α-diimine ligands to reversibly transform into anion-radical or dianionic forms is a unique property. mdpi.comresearchgate.net This has led to the development of complexes where the ligand framework can accept electrons, a feature that is particularly interesting for catalysis. mdpi.comresearchgate.net In mixed-ligand systems, such as those containing both a diimine and a dithiolate ligand, intramolecular ligand-to-ligand charge transfer can occur. acs.org The electrochemical behavior of these complexes is often studied using techniques like cyclic voltammetry, which can reveal the potentials at which redox events occur.

Ligand Electronic and Steric Effects on Metal Complex Properties

The electronic and steric properties of the this compound ligand can be systematically tuned by introducing different substituents on the nitrogen atoms or the imine carbons. These modifications have a profound impact on the properties and reactivity of the resulting metal complexes. uu.nlnih.govresearchgate.net

Electronic Effects: Electron-donating or electron-withdrawing groups on the ligand framework can alter the electron density at the metal center. This, in turn, influences the redox potentials of the complex and its catalytic activity. For instance, in some palladium(II) diimine complexes used in catalysis, electron-donating substituents on the N-aryl rings lead to superior performance. nih.gov The electronic properties of the ligand can also affect the energy of MLCT bands.

Steric Effects: The size and bulkiness of the substituents on the ligand play a crucial role in determining the coordination geometry and stability of the complex. Bulky substituents can protect the metal center from unwanted side reactions, leading to more stable catalysts. rsc.orgnih.gov For example, the use of sterically demanding ligands can inhibit subsequent reactivity of the complex. cdnsciencepub.com In polymerization catalysis, bulky α-diimine ligands are known to retard chain transfer processes, leading to polymers with higher molecular weights. nih.gov The steric properties of the ligand can also influence the regioselectivity of catalytic reactions. researchgate.net For example, the size of the cluster formed in reactions of [Ru₃(CO)₁₂] with diazabutadiene ligands is dependent on the branching of the alkyl groups on the nitrogen atoms. uu.nl

Catalytic Applications of Ethane 1,2 Diimine Metal Complexes

Olefin Polymerization and Oligomerization Catalysis.mdpi.comd-nb.info

Ethane-1,2-diimine metal complexes, particularly those of nickel and palladium, are renowned for their ability to catalyze the polymerization and oligomerization of olefins. d-nb.info These catalysts, often referred to as Brookhart-type catalysts, can produce a wide array of polyolefin structures, from linear to highly branched, by manipulating the catalyst structure and reaction conditions. mdpi.comscirp.orgethz.ch A key feature of these systems is the "chain-walking" mechanism, which allows the metal center to move along the polymer chain, introducing branches without the need for α-olefin comonomers. ethz.chresearchgate.net

Ethylene (B1197577) Polymerization with Nickel(II) and Palladium(II) α-Diimine Catalysts.d-nb.infoscirp.org

Nickel(II) and Palladium(II) complexes bearing α-diimine ligands are highly active in ethylene polymerization. scirp.org The nickel-based catalysts, in particular, can exhibit exceptional activities, sometimes reaching the order of 107 g of polyethylene (B3416737) per mole of nickel per hour, and can produce high molecular weight polymers. scirp.orgacs.org Palladium catalysts are also effective and are especially noted for their ability to produce highly branched, amorphous polyethylene. d-nb.infoacs.org The performance of both metal systems is heavily dependent on the ligand architecture and the reaction conditions employed.

The structure of the α-diimine ligand plays a pivotal role in determining the outcome of ethylene polymerization. The steric bulk of the substituents on the aryl groups of the diimine ligand is a critical factor. d-nb.infonih.gov

Steric Effects: Increasing the steric bulk of the ortho-aryl substituents, for instance by introducing isopropyl or dibenzhydryl groups, effectively blocks the axial sites of the square-planar metal center. d-nb.infonih.gov This steric hindrance retards chain transfer reactions, leading to the formation of higher molecular weight polymers. researchgate.netnih.gov For example, α-diimine nickel catalysts with bulky dibenzhydryl and phenyl groups have demonstrated high catalytic activity, producing high molecular weight branched polyethylene. scirp.org The introduction of a bulky dibenzobarrelene backbone has been shown to enhance the thermal stability of nickel catalysts, even enabling living polymerization of ethylene below 65 °C. mdpi.com

Electronic Effects: The electronic properties of the ligand, modulated by introducing electron-donating or electron-withdrawing groups on the aryl rings, can also influence catalytic performance. nih.gov However, in some dibromo Ni(II) systems, the electronic effects have shown little variation on the ethylene polymerization outcome. nih.gov In contrast, for Ni(acac) systems, dramatic electronic effects on catalytic activity and polymer molecular weight have been observed. nih.gov

Backbone Structure: Modifications to the backbone of the diimine ligand also impact the polymerization process. For instance, α-diimine nickel catalysts with a flexible cycloalkyl-containing backbone have shown high activity and thermal stability, producing polyethylene with very high molecular weights and branching densities. researchgate.net

The interplay of these ligand features allows for the fine-tuning of polymer microstructure, including molecular weight, branching density, and melting point. scirp.orgacs.org

Table 1: Effect of Ligand Structure on Ethylene Polymerization with α-Diimine Nickel Catalysts

Catalyst System Key Ligand Feature Activity (g PE/mol Ni·h) Molecular Weight (Mn, g/mol ) Branching Density (/1000 C) Reference
Ni complex with dibenzhydryl and phenyl groups Unsymmetrical bulky groups Up to 1.02 × 107 High Tunable scirp.org
Ni complex with dibenzobarrelene backbone Bulky backbone High High, narrow MWD --- mdpi.com
Ni complexes with ether substituents Varied ether groups Up to 22.1 × 106 Up to 59.8 × 104 22 to 92 acs.org
Ni complexes with flexible cycloalkyl backbone Flexible backbone and axial substituents > 106 Up to 1,022,000 Up to 103 researchgate.net

This table is interactive. Click on the headers to sort the data.

The performance of α-diimine Ni(II) and Pd(II) catalysts is significantly influenced by the choice of activator and the reaction conditions, such as temperature and ethylene pressure.

Activators: Organoaluminum compounds are commonly used as activators. nih.gov Modified methylaluminoxane (B55162) (MMAO), methylaluminoxane (MAO), and ethylaluminium sesquichloride (EASC) are frequently employed. scirp.orgresearchgate.net The choice of activator can affect catalytic activity and polymer properties. For instance, in some systems, MMAO has been shown to provide the highest activity. nih.gov For certain dibromo Ni(II) complexes, MAO resulted in higher activity and produced polyethylene with higher molecular weight and narrower molecular weight distribution compared to AlEt₂Cl at 100 °C. nih.gov

Temperature: Polymerization temperature has a profound effect on catalytic activity and polymer microstructure. Generally, catalytic activity increases with temperature up to an optimal point, after which it may decrease due to catalyst decomposition. acs.orgresearchgate.netrsc.org For many α-diimine nickel catalysts, an increase in temperature leads to a decrease in polymer molecular weight and an increase in branching density. scirp.orgacs.org This is attributed to the acceleration of chain transfer and chain-walking rates relative to chain propagation at higher temperatures. acs.org

Ethylene Pressure: Ethylene pressure also plays a crucial role. An increase in ethylene pressure generally leads to a decrease in the degree of branching in the resulting polymer, while the molecular weight is not significantly affected. researchgate.net

Table 2: Influence of Reaction Conditions on Ethylene Polymerization

Catalyst System Condition Varied Observation Reference
Unsymmetrical α-diimine Ni catalyst Temperature Branching densities decrease with increasing temperature. scirp.org
α-diimine Ni(II) complexes Temperature Highest activity at 45°C, decreased at higher temperatures. researchgate.net
α-diimine Ni catalysts with ether substituents Temperature Activity decreases, molecular weight decreases, and branching density increases with increasing temperature. acs.org
(α-diimine)nickel(II) catalysts Ethylene Pressure Degree of branching rapidly decreases with increasing pressure. researchgate.net

This table is interactive. Click on the headers to sort the data.

The formation of branched polymers from ethylene using α-diimine catalysts is a result of a unique "chain-walking" or "chain-running" mechanism. researchgate.netmdpi.com This process involves the migration of the metal center along the growing polymer chain.

The key steps in this mechanism are:

Migratory Insertion: An ethylene monomer inserts into the metal-alkyl bond, extending the polymer chain. acs.org

β-Hydride Elimination: The metal hydride complex can then eliminate a β-hydrogen from the polymer chain, forming a metal-hydride species and a polymer chain with a terminal olefin. researchgate.netacs.org

Re-insertion: The metal-hydride can then re-add to the olefinic end of the polymer chain in either a Markovnikov or anti-Markovnikov fashion. This re-insertion can occur at different positions along the chain, effectively "walking" the metal center down the chain. researchgate.netmdpi.com

Chain Propagation: Subsequent insertion of another ethylene monomer at the new position of the metal center "locks" the branch in place. mdpi.com

The facility of this chain-walking process is influenced by the metal (palladium complexes tend to chain-walk more readily than nickel complexes) and the ligand structure. ethz.ch Low-temperature NMR studies have shown that the catalyst resting state is the alkyl olefin complex, and the barriers to migratory insertion are in the range of 17-19 kcal/mol for palladium systems. acs.org The cationic palladium alkyl complexes formed after migratory insertion are β-agostic species that readily undergo the β-hydride elimination/re-addition steps responsible for chain walking. acs.org

Role of Activators and Reaction Conditions on Catalyst Performance

Propylene (B89431) Dimerization Catalysis.acs.org

Cationic α-diimine nickel(II) catalysts are also highly effective for the dimerization of propylene. acs.orgosti.gov These catalysts can achieve high turnover frequencies, producing a mixture of hexene isomers. acs.org The distribution of these isomers provides valuable mechanistic information about the catalytic process. acs.org

The primary products are typically n-hexenes and 2-methylpentenes, with 2,3-dimethylbutenes being minor products. acs.org The product distribution can be influenced by the α-diimine ligand electronics and reaction conditions. acs.org The mechanism is proposed to proceed through the formation of a cationic nickel-alkyl species, followed by insertion of propylene and subsequent β-hydride elimination to release the hexene dimer. acs.org Some α-diimine nickel complexes have also been shown to catalyze the living chain-walking polymerization of propylene, producing high molecular weight ethylene-propylene copolymers. mdpi.com

Copolymerization of Ethylene with Polar Vinyl Monomers.nih.gov

A significant advantage of late transition metal catalysts, particularly palladium α-diimine systems, is their tolerance to polar functional groups, which allows for the copolymerization of ethylene with polar vinyl monomers. nih.gov This is a challenging transformation for traditional early transition metal catalysts, which are typically oxophilic and are poisoned by polar functionalities. nih.gov

Palladium Catalysts: Palladium α-diimine catalysts can copolymerize ethylene with monomers like methyl acrylate. mdpi.com The resulting copolymers can have the polar monomer incorporated both on the main chain and at the end of branches. mdpi.com The ratio of in-chain to end-chain incorporation can be modulated by varying the reaction temperature. mdpi.com However, challenges remain, including the potential for the polar group to strongly coordinate to the metal center, inhibiting ethylene coordination, and the possibility of β-heteroatom elimination, which can deactivate the catalyst. nih.gov

Nickel Catalysts: While generally less tolerant to polar monomers than their palladium counterparts, significant progress has been made in developing α-diimine nickel catalysts for this purpose. mdpi.comnih.gov Increasing the steric bulk around the nickel center is an effective strategy to enhance its tolerance towards polar groups. nih.gov For example, nickel catalysts with bulky dibenzobarrelene backbones have been successfully used to copolymerize ethylene with biosourced monomers like methyl 10-undecenoate and 10-undecen-1-ol. nih.gov Recently, α-diimine nickel catalysts have been shown to effectively copolymerize ethylene with certain vinylalkoxysilanes, producing functionalized polyethylene that can be cross-linked. nih.govmdpi.com This is a notable breakthrough given the lower cost of nickel compared to palladium. mdpi.com

Asymmetric Catalysis Employing Chiral this compound Ligands

Chiral metal complexes and organocatalysts derived from this compound scaffolds are pivotal in asymmetric catalysis. The inherent C2-symmetry of many of these chiral ligands, often synthesized from enantiomerically pure diamines like 1,2-diphenylethanediamine (DPEN), is crucial for establishing a stereocontrolled environment around the catalytic center. mdpi.comresearchgate.netmdpi.com This chiral environment enables the catalyst to differentiate between enantiotopic faces or groups of a prochiral substrate, leading to the preferential formation of one enantiomer of the product. The stereochemical outcome of these reactions is dictated by the absolute configuration of the chiral diamine backbone used in the ligand's synthesis. philarchive.orgresearchgate.net

Enantioselective Organic Transformations (e.g., Asymmetric Synthesis of Warfarin)

A significant application of chiral this compound-derived catalysts is in the enantioselective synthesis of biologically active compounds. A prominent example is the asymmetric synthesis of the anticoagulant drug Warfarin. mdpi.com The (S)-enantiomer of Warfarin is known to be 4 to 5 times more potent than its (R)-enantiomer, making its stereoselective synthesis highly important. mdpi.com

The synthesis is typically achieved through a Michael addition of 4-hydroxycoumarin (B602359) to various α,β-unsaturated ketones (enones). mdpi.commdpi.com Organocatalysts derived from chiral diimines have proven particularly effective for this transformation. For instance, a C2-symmetric chiral diimine, prepared in situ from (R,R)-1,2-bis(ortho-hydroxyphenyl)ethane diamine ((R,R)-HPEN) and 8-formylquinoline, undergoes a stereoselective diaza-Cope rearrangement to form a novel diimine catalyst. mdpi.commdpi.com In the presence of this catalyst, the reaction between 4-hydroxycoumarin and benzylideneacetone (B49655) yields (S)-Warfarin with high yields and enantioselectivity. mdpi.com The use of organocatalysts is often preferred as they are more practical and avoid potential contamination of the pharmaceutical product with toxic heavy metals. mdpi.commdpi.com

Researchers have developed various primary amine catalysts derived from diimine precursors for this purpose. mdpi.com These catalysts operate through the formation of a chiral iminium ion intermediate, which then directs the stereochemical course of the reaction. The table below summarizes the performance of a specific chiral diimine catalyst in the synthesis of (S)-Warfarin and its derivatives.

Table 1: Enantioselective Synthesis of (S)-Warfarin and Derivatives Using a Chiral Diimine Catalyst Catalyst derived from (R,R)-HPEN and 8-formylquinoline. Reactions conducted in aqueous THF.

Enone SubstrateProductYield (%)Enantiomeric Excess (ee, %)
(E)-4-phenylbut-3-en-2-one(S)-Warfarin9293
(E)-4-(4-chlorophenyl)but-3-en-2-one(S)-4'-Chlorowarfarin9091
(E)-4-(4-bromophenyl)but-3-en-2-one(S)-4'-Bromowarfarin8888
(E)-4-(4-methoxyphenyl)but-3-en-2-one(S)-4'-Methoxywarfarin9185

Data sourced from MDPI. mdpi.com

Diverse Catalytic Transformations beyond Olefin Chemistry

While renowned for their role in olefin polymerization, metal complexes featuring α-diimine ligands, including this compound derivatives, are versatile catalysts for a wide array of organic transformations. osti.gov Their utility extends to redox-mediated reactions, the functionalization of typically inert C-H and Si-H bonds, and their application in click chemistry. osti.govnih.gov The electronic properties of the diimine ligand, which can be tuned by modifying its backbone and N-aryl substituents, are crucial to its catalytic activity in these diverse applications. rsc.orgnih.gov

Redox-Mediated Catalysis (e.g., Oxidation, Reduction)

The non-innocent or redox-active nature of α-diimine ligands makes their metal complexes particularly suited for redox-mediated catalysis. nih.govmdpi.com These ligands can actively participate in redox processes by storing and releasing electrons, which facilitates catalytic cycles without necessarily changing the formal oxidation state of the metal center. mdpi.com This property has been harnessed in various oxidation and reduction reactions. osti.govrsc.org

For example, a copper(II) complex incorporating a phenalenyl-based diimine ligand, 9,9′-(ethane-1,2-diylbis(azanediyl))bis(1H-phenalen-1-one), has been designed as a catalyst for the selective oxidation of polycyclic aromatic hydrocarbons (PAHs). acs.org This catalyst effectively converts substrates like anthracene (B1667546) into 9,10-anthraquinone using an environmentally benign oxidant under relatively mild conditions. acs.org The proposed mechanism involves the redox participation of the ligand to generate a high-valent active intermediate that performs the oxidation. acs.org Similarly, iron and manganese complexes with related ligands have demonstrated catalytic activity in transforming primary amides into amines or nitriles. acs.org

C-H and Si-H Functionalization Reactions

Catalytic functionalization of unactivated C–H bonds represents a powerful strategy for streamlining organic synthesis. "Sandwich" diimine-copper(I) complexes have emerged as highly effective catalysts for C(sp³)–H bond functionalization through metal carbene insertion. nih.gov These catalysts, noted for their high electrophilicity and significant steric bulk, facilitate intermolecular C–H functionalization of alkanes, ethers, and amines with a broad range of diazo compounds. nih.gov

For instance, the reaction of trimethylsilyldiazomethane (B103560) with dioxane, catalyzed by a "sandwich" diimine-copper complex, results in almost quantitative conversion to the C-H insertion product. nih.gov These catalysts are active even at low loadings and can functionalize unactivated C(sp³)–H bonds in substrates like cyclohexane (B81311) and adamantane (B196018) with high yields. nih.gov

Table 2: "Sandwich" Diimine-Copper Catalyzed C(sp³)-H Functionalization with Trimethylsilyldiazomethane

SubstrateCatalyst Loading (mol%)ProductYield (%)
Dioxane52-(Trimethylsilylmethyl)-1,4-dioxane~99
Adamantane11-(Trimethylsilylmethyl)adamantane79
Cyclohexane1(Trimethylsilylmethyl)cyclohexane98
Cyclooctane1(Trimethylsilylmethyl)cyclooctane84

Data sourced from PMC. nih.gov

Beyond C-H bonds, α-diimine metal complexes have been utilized in Si-H functionalization reactions. osti.gov Nickel and palladium α-diimine complexes are notably effective catalysts for the copolymerization of ethylene with polar monomers like vinylalkoxysilanes. acs.orgnih.gov This process involves reactions such as the 1,2-migratory insertion of the vinyl silane (B1218182) into the metal-alkyl bond and subsequent β-silyl elimination, which constitutes a chain transfer pathway. acs.org

Click Chemistry (e.g., Azide-Alkyne Cycloaddition)

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is another area where this compound complexes have demonstrated significant utility. osti.govimperial.ac.uk Well-defined, pre-formed copper(I) complexes bearing diimine ligands serve as highly stable and efficient catalysts for the synthesis of 1,4-disubstituted 1,2,3-triazoles. imperial.ac.uk

These catalytic systems operate under mild conditions and respect the stringent criteria of click chemistry, providing high yields of the desired triazole product with minimal byproducts. imperial.ac.uk The stability of the diimine ligand enhances the catalyst's robustness and ease of handling compared to other copper(I) sources that can be sensitive to air and moisture. The use of these well-defined complexes allows for reliable and reproducible results in constructing complex molecular architectures via the triazole linkage. imperial.ac.uk

Advanced Materials Science and Emerging Research Frontiers of Ethane 1,2 Diimine

Applications in Organic Electronics and Optoelectronic Devices

The rigid and planar structure of the ethane-1,2-diimine backbone, along with its electron-accepting nature, makes it a compelling building block for materials used in organic electronic and optoelectronic devices. rsc.orgntnu.edu These materials are central to creating lightweight, flexible, and cost-effective electronic applications. acs.org

This compound derivatives are integral to the design of novel organic semiconductors. By incorporating this diimine core into larger conjugated systems, chemists can modulate the electronic properties of the resulting molecules. A notable example is 3,3′-(Ethane-1,2-diylidene)bis(indolin-2-one) (EBI), which has been utilized as an electron-acceptor building block in the synthesis of new conjugated polymers. rsc.org

Researchers have synthesized copolymers of EBI and bithiophene that demonstrate p-type semiconductor behavior, achieving hole mobilities suitable for organic thin-film transistors (OTFTs). rsc.org In another approach, donor-acceptor-donor (D-A-D) type small molecules were created using an EBI core flanked by electron-donating units like thiophene, bithiophene, and benzofuran. rsc.org These materials are designed to facilitate charge separation and transport, which are critical functions for semiconductor materials in electronic devices. The strategic synthesis of such compounds is a key driver in advancing the performance of organic electronics. sigmaaldrich.com

EBI-Based MaterialApplicationKey Finding/PropertyReference
Copolymers of EBI and bithiopheneOrganic Thin Film Transistors (OTFTs)Exhibited p-type semiconductor performance with hole mobility up to 0.044 cm² V⁻¹ s⁻¹. rsc.org
EBI-Benzofuran (D-A-D Small Molecule)Organic Solar CellsDisplayed a planar conformation and achieved a hole mobility of up to 0.02 cm² V⁻¹ s⁻¹. rsc.org

In the realm of photonic devices, this compound derivatives contribute to enhanced performance and stability. chemimpex.com The compound N,N'-(Ethane-1,2-diylidene)bis(2,4,6-trimethylaniline) is noted for its application in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where it helps to improve efficiency. chemimpex.com Its structure allows for effective electron donation, which is beneficial for the performance of such devices. chemimpex.com

In the field of organic solar cells, polymers based on the 3,3′-(ethane-1,2-diylidene)-bis(indolin-2-one) (EBI) unit have shown significant promise. When combined with benzodithiophene (BDT) to form a copolymer, the resulting material possesses favorable HOMO/LUMO energy levels and broad absorption across the visible spectrum. rsc.org When used as the donor material in a bulk heterojunction solar cell with a fullerene acceptor (PC₇₁BM), these devices have achieved a power conversion efficiency of 4.59% and a high open-circuit voltage (Voc) of 0.94 V. rsc.org The development of such materials is crucial for the future of solar energy conversion technologies. seanehightower.org

Polymer SystemDevice TypePerformance MetricValueReference
EBI-BDT Polymer / PC₇₁BMPolymer Solar Cell (PSC)Power Conversion Efficiency (PCE)4.59% rsc.org
Open-Circuit Voltage (Voc)0.94 V rsc.org

Design and Synthesis of Organic Semiconductors

This compound as Building Blocks for Functionalized Polymers and Advanced Materials

The diamine functionality, often in the form of Schiff base ligands derived from ethane-1,2-diamine, serves as a versatile precursor for a wide range of polymers. wikipedia.org The resulting diimine linkage provides structural rigidity and specific electronic characteristics to the polymer backbone.

This compound and its derivatives are key intermediates in synthesizing high-performance polymers with specifically designed properties. chemimpex.com For example, α-diimine ligands are used to create nickel(II) and palladium(II) catalysts for ethylene (B1197577) polymerization. nih.govacs.org These catalysts can produce polyethylenes with specific branching patterns and molecular weights, leading to materials ranging from elastomers to high-density plastics. acs.org The steric and electronic properties of the diimine ligand, which can be finely tuned, directly influence the catalytic activity and the properties of the resulting polymer. nih.gov

Furthermore, the incorporation of this compound moieties into polymer backbones can enhance thermal and mechanical stability, which is critical for applications in the automotive and aerospace industries. chemimpex.com Research into two-dimensional covalent organic frameworks (2D COFs) has also utilized imine linkages to create robust, porous materials like "graphimine," demonstrating the versatility of imine chemistry in creating next-generation high-performance materials. digitellinc.com

Research into Sensor Technology based on this compound Complexes

The ability of the nitrogen atoms in the this compound structure to coordinate with metal ions is the foundation of its use in sensor technology. chemimpex.com These complexes can exhibit changes in their optical or electrochemical properties upon binding to a target analyte, forming the basis of a sensing mechanism. mdpi.comacs.org

Derivatives such as N-dodecyl-ethane-1,2-diamine have been employed as molecular probes in liquid crystal-based sensors for the detection of aluminum ions (Al³⁺) in water. researchgate.net The binding of Al³⁺ to the diamine headgroup disrupts the alignment of the liquid crystal molecules, causing an observable dark-to-bright optical transition. researchgate.net This system demonstrated a detection limit of 8 μM for aluminum ions. researchgate.net Similarly, Schiff base complexes derived from ethane-1,2-diamine have been used as chelating ionophores in potentiometric membrane sensors for the selective detection of metal ions like copper(II) and chromium(III). mdpi.com The design of luminescent metal complexes featuring diimine ligands is another active area of research for developing optical sensors for various analytes, including anions like cyanide. core.ac.uk

Design and Evaluation of Metal Complexes as Bioreductively Activated Prodrug Carrier Systems

In medicinal chemistry, a significant challenge is the selective delivery of therapeutic agents to target tissues, such as tumors, while minimizing side effects. One innovative strategy is the design of bioreductively activated prodrugs. nih.gov This approach utilizes the hypoxic (low oxygen) environment characteristic of many solid tumors, which is more reducing than healthy tissue. d-nb.info

Metal complexes containing this compound derivatives, particularly salen-type ligands (N,N'-bis(salicylidene)this compound), are being evaluated as carriers for cytotoxic drugs. nih.govnih.gov The underlying principle is to coordinate a drug to a metal center, such as Co(III) or Fe(III), rendering it inactive. d-nb.info The cobalt(III) and iron(III) states are relatively inert. nih.govd-nb.info Upon reaching the reducing environment of a hypoxic tumor, the metal center is reduced (e.g., Co(III) to Co(II) or Fe(III) to Fe(II)). nih.govnih.gov This change in oxidation state makes the complex labile, triggering the release of the active cytotoxic ligand to exert its therapeutic effect locally. d-nb.infonih.gov

Research has explored Fe(III)-salen complexes of the matrix metalloproteinase (MMP) inhibitor marimastat (B1683930) as potential hypoxia-activated drug carriers. researchgate.netresearchgate.net Similarly, cobalt(III) complexes with nitrogen mustard ligands derived from diamines have been shown to have significantly greater activity against hypoxic cancer cells compared to oxygenated ones. nih.gov This targeted activation mechanism holds great promise for developing more selective and effective cancer therapies. d-nb.info

Heterogenization and Immobilization of this compound Catalysts on Supports

The transition from homogeneous to heterogeneous catalysis represents a critical advancement in chemical manufacturing, driven by both economic and environmental imperatives. wiley-vch.de While homogeneous catalysts, including those based on this compound and its derivatives (α-diimines), often exhibit high activity and selectivity, their separation from the reaction mixture is typically challenging and costly. wiley-vch.dersc.org Heterogenization, the process of immobilizing a homogeneous catalyst onto a solid support, addresses this fundamental issue by facilitating easy catalyst recovery and reuse, preventing product contamination, and often enhancing catalyst stability and lifetime. wiley-vch.dersc.orgmdpi.com This section explores the strategies and research findings related to the immobilization of this compound-type catalysts on various supports.

The primary motivation for immobilizing these catalysts is to merge the high performance of well-defined molecular active sites with the practical advantages of a solid-phase system. wiley-vch.desciengine.com Key benefits sought through heterogenization include improved polymer morphology, increased polymer molecular weight, and enhanced thermal stability, which are crucial for industrial-scale operations like gas-phase or slurry polymerizations. sciengine.commdpi.comresearchgate.net

The most prevalent and effective strategy for creating robust heterogeneous catalysts is through covalent bonding, where the molecular catalyst is chemically anchored to the support material. wiley-vch.demdpi.com This approach involves modifying the diimine ligand with specific functional groups that can form a stable link with the support's surface, thereby preventing the active metal complex from leaching into the reaction medium. mdpi.com

Common functionalization strategies include introducing hydroxyl (-OH), amine (-NH2), or reactive silane (B1218182) (e.g., Si-Cl) groups onto the ligand structure. mdpi.comresearchgate.net For instance, α-diimine nickel(II) catalysts bearing hydroxyl substituents have been shown to immobilize firmly and rapidly onto silica (B1680970) supports, with some reactions completing in as little as 5-10 minutes. nih.govresearchgate.net

A variety of materials have been explored as supports, each offering distinct properties.

Silica (SiO₂): As the most widely used inorganic support, silica offers a high surface area and reactive silanol (B1196071) (Si-OH) groups that can readily form covalent bonds with functionalized ligands. wiley-vch.demdpi.com Modified silica, such as mesoporous variants like MCM-41, provides a large, structured surface for catalyst anchoring. mdpi.comnih.gov Research has shown that grafting α-diimine nickel complexes onto silica can significantly enhance catalytic performance. mdpi.comresearchgate.net

Magnetic Nanoparticles (e.g., Fe₃O₄): These supports offer a powerful advantage in catalyst separation. mdpi.com By immobilizing the catalyst on a magnetic core, often coated with a protective silica shell, the entire system can be easily removed from the reaction vessel using an external magnet. This allows for simple and efficient recycling. Studies on palladium complexes with diimine ligands immobilized on Fe₃O₄ have demonstrated successful recycling for up to five cycles with minimal loss in activity. mdpi.com

Polymer Resins: Organic polymers, such as Merrifield resins, serve as another class of supports for catalyst immobilization. mdpi.commdpi.com

Supported Ionic Liquid Phase (SILP): This technique involves dissolving the catalyst in an ionic liquid, which is then dispersed onto a porous solid support. mdpi.comresearchgate.net This method creates a solid material that behaves like a heterogeneous catalyst while maintaining a homogeneous-like environment around the active site. researchgate.net

The heterogenization process has a profound impact on the catalyst's behavior and the properties of the resulting products, particularly in ethylene polymerization. Supported catalysts frequently exhibit performance superior to their homogeneous analogs.

Research has demonstrated that silica-supported α-diimine nickel catalysts can achieve higher activities and produce polyethylene (B3416737) with significantly greater molecular weights. mdpi.comresearchgate.net For example, one study found that a silica-supported catalyst (S-CatA-2) reached an activity of 4.51 × 10⁶ g/mol Ni·h at 70°C, surpassing its homogeneous counterpart under the same conditions. mdpi.com Furthermore, immobilization leads to better control over the polymer's physical characteristics. Supported systems tend to produce polymers with improved particle morphology, higher bulk densities, and reduced reactor fouling, all of which are critical for industrial applicability. mdpi.comresearchgate.netrsc.org

The tables below summarize comparative data from research on homogeneous versus heterogeneous α-diimine catalysts, illustrating the typical enhancements achieved through immobilization.

Table 1: Performance Comparison of Homogeneous vs. Silica-Supported α-Diimine Nickel Catalysts in Ethylene Polymerization

Catalyst System Support Polymerization Temp. (°C) Activity (10⁶ g/mol Ni·h) Polymer Molecular Weight (Mn, kg/mol ) Branching Density (branches/1000 C)
Homogeneous CatA None 30 1.83 341 35
Homogeneous CatA None 70 0.95 115 90
Supported S-CatA-2 Silica 30 2.53 679 26
Supported S-CatA-2 Silica 70 4.51 243 52

Data sourced from studies on α-diimine nickel(II) catalysts. mdpi.com

Table 2: Effect of Immobilization on Polyethylene Properties
Catalyst Type Support Material Key Findings Reference
α-diimine Nickel(II) Silica (SiO₂) Improved polymer morphology, increased molecular weight (up to 1790 kg/mol ), and higher melting points (110-120 °C). researchgate.net
α-diimine Nickel(II) Crosslinked Ligand Network Reduced chain-walking, slower termination, and higher activities through multinuclear cooperative effects. rsc.org
β-diimine Palladium(II) Magnetic (Fe₃O₄) Catalyst recyclable up to five times via magnetic separation without significant loss in activity. mdpi.com

Q & A

Q. What are the standard synthetic routes for preparing ethane-1,2-diimine derivatives, and how are reaction conditions optimized?

this compound derivatives are typically synthesized via condensation reactions between diamines and carbonyl compounds. For example, symmetrical Schiff-base ligands (e.g., N,N′-bis(3,4-dimethoxybenzaldehyde)ethane-1,2-diamine) are formed by reacting ethane-1,2-diamine with aldehydes under reflux in ethanol . Optimization involves controlling stoichiometry, solvent polarity, and temperature to prevent side reactions like over-condensation. Purity is confirmed via elemental analysis and NMR spectroscopy. For asymmetric derivatives, stepwise addition of aldehydes or ketones is required to ensure regioselectivity .

Q. What characterization techniques are essential for confirming the structure of this compound complexes?

Key techniques include:

  • X-ray crystallography : Resolves bond lengths, angles, and coordination geometry (e.g., distorted tetrahedral Ag(I) complexes with diimine ligands) .
  • NMR spectroscopy : Identifies proton environments and confirms ligand symmetry (e.g., splitting patterns in ¹H NMR for substituted derivatives) .
  • Mass spectrometry : Validates molecular ion peaks and fragmentation pathways (e.g., detection of imine intermediates in imidazole synthesis) .
  • Thermogravimetric analysis (TGA) : Assesses thermal stability of metal complexes, such as decomposition steps in palladium(II) diimine compounds .

Q. How are this compound ligands utilized in coordination chemistry?

These ligands act as versatile chelators due to their two nitrogen donor atoms. For example:

  • Zinc(II) complexes : Adopt tetrahedral geometries, with applications in polymerization catalysis (e.g., rac-lactide polymerization) .
  • Silver(I) complexes : Form helical structures via N-Ag-N bonding, relevant to supramolecular chemistry .
  • Chromium(II) complexes : Exhibit octahedral coordination with diimine and ancillary ligands, studied for catalytic redox activity .

Advanced Research Questions

Q. How can researchers address contradictions between crystallographic data and spectroscopic results for this compound complexes?

Discrepancies often arise from dynamic processes (e.g., ligand fluxionality) not captured in static crystal structures. For instance:

  • Solution vs. solid-state behavior : NMR may show equilibrating conformers, while XRD reveals a single dominant geometry. Use variable-temperature NMR to probe exchange processes .
  • Disordered crystal structures : Refinement with software like SHELXL can model disorder, but complementary techniques (e.g., EXAFS) may resolve metal-ligand bond ambiguities .

Q. What experimental design considerations are critical for studying this compound in catalytic applications?

  • Substrate scope : Test electron-deficient vs. electron-rich aldehydes in condensation reactions to assess ligand electronic tuning .
  • Kinetic studies : Monitor reaction progress via in situ IR or UV-Vis spectroscopy (e.g., Cr(VI) oxidation of ethane-1,2-diol to track intermediates) .
  • Steric effects : Introduce bulky substituents (e.g., tert-butyl groups) to evaluate steric hindrance on catalytic activity .

Q. How can computational methods enhance the study of this compound thermodynamics?

  • DFT calculations : Predict ligand binding energies and optimize geometries for metal complexes (e.g., Ag(I) helicates) .
  • Group-additivity (GA) models : Estimate enthalpies of vaporization for substituted diimines, validated against experimental transpiration data .
  • Molecular dynamics (MD) : Simulate solvation effects on ligand conformation in catalytic cycles .

Q. What strategies resolve challenges in synthesizing air-sensitive this compound complexes?

  • Schlenk techniques : Use inert atmospheres (N₂/Ar) for moisture-sensitive reactions (e.g., CrCl₂(THF)₂ with diimine ligands) .
  • Stabilizing additives : Introduce weakly coordinating solvents (e.g., acetonitrile) to prevent oxidation of low-valent metal centers .
  • Glovebox crystallization : Grow single crystals in oxygen-free environments to preserve complex integrity .

Q. How are reaction mechanisms involving this compound intermediates validated experimentally?

  • Isotopic labeling : Track atom transfer pathways (e.g., ¹⁸O in ester intermediates during Cr(VI) oxidations) .
  • Trapping experiments : Identify transient species using quenching agents (e.g., hydrazine to isolate imine intermediates) .
  • Kinetic isotope effects (KIE) : Compare rates of deuterated vs. protiated substrates to infer rate-determining steps .

Q. What refinements are necessary for accurate crystal structure determination of this compound compounds?

  • Absorption corrections : Apply multi-scan methods (e.g., SADABS) to mitigate intensity errors in low-symmetry crystals .
  • Displacement parameters : Model anisotropic thermal motion for heavy atoms (e.g., Ag(I)) to improve R-factor accuracy (<0.05) .
  • Hirshfeld surface analysis : Visualize intermolecular interactions (e.g., π-π stacking in helical complexes) to validate packing models .

Q. How can this compound derivatives be applied in hypoxia-responsive drug delivery systems?

  • Redox-active complexes : Design Cu(II)/Cu(I) or Fe(III)/Fe(II) diimine complexes that release ligands under hypoxic conditions via metal ion reduction .
  • Cytotoxicity screening : Compare normoxic vs. hypoxic cell viability to confirm selectivity (e.g., 24-fold higher activity in hypoxic environments) .
  • Ligand functionalization : Attach targeting moieties (e.g., folate) to enhance tumor-specific uptake of prodrugs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.